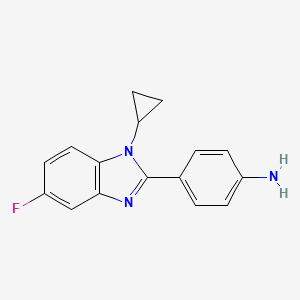

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

CAS No.: 1179694-79-1

Cat. No.: VC12028679

Molecular Formula: C16H14FN3

Molecular Weight: 267.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179694-79-1 |

|---|---|

| Molecular Formula | C16H14FN3 |

| Molecular Weight | 267.30 g/mol |

| IUPAC Name | 4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline |

| Standard InChI | InChI=1S/C16H14FN3/c17-11-3-8-15-14(9-11)19-16(20(15)13-6-7-13)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2 |

| Standard InChI Key | RDDGDEJVAIZOOH-UHFFFAOYSA-N |

| SMILES | C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N |

| Canonical SMILES | C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline, reflects its hybrid structure:

-

Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings. The 1-position is substituted with a cyclopropyl group, while the 5-position bears a fluorine atom.

-

Aniline substituent: A para-aminophenyl group attached at the 2-position of the benzimidazole, introducing nucleophilic and hydrogen-bonding capabilities.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1179694-79-1 |

| Molecular Formula | C₁₆H₁₄FN₃ |

| Molecular Weight | 267.30 g/mol |

| SMILES | C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N |

| InChIKey | RDDGDEJVAIZOOH-UHFFFAOYSA-N |

The cyclopropyl group introduces steric strain and conformational rigidity, potentially enhancing binding specificity in biological targets . Fluorine’s electronegativity may improve metabolic stability and membrane permeability, as observed in analogous fluorinated pharmaceuticals .

Synthesis and Manufacturing

Optimization Challenges

-

Cyclopropane stability: The strained cyclopropane ring may decompose under acidic or high-temperature conditions, necessitating mild reaction protocols .

-

Regioselective fluorination: Achieving selective fluorination at the 5-position requires careful control of electrophilic substitution conditions.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited due to the hydrophobic benzimidazole and cyclopropyl groups. Solubility enhancers (e.g., DMSO) are typically required for in vitro assays.

-

Photostability: The fluorine atom and conjugated π-system may confer resistance to UV degradation, though empirical data are lacking.

Spectroscopic Characteristics

-

NMR: Predicted signals include:

-

δ 6.8–7.5 ppm (aromatic protons)

-

δ 1.0–1.3 ppm (cyclopropyl CH₂)

-

-

Mass spectrometry: Expected molecular ion peak at m/z 267.30 [M+H]⁺.

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its benzimidazole core is a privileged scaffold in drug discovery, exemplified by SARS-CoV-2 Mpro inhibitors (IC₅₀ = 32.6–86.6 μM) and BCL6 degraders (DC₅₀ < 1 μM) .

Materials Science

Conjugated π-systems and hydrogen-bonding sites make it a candidate for:

-

Organic semiconductors

-

Metal-organic frameworks (MOFs)

-

Fluorescent probes

| Parameter | Recommendation |

|---|---|

| Personal protective equipment | Gloves, lab coat, eye protection |

| Storage | -20°C under inert atmosphere |

| Disposal | Incineration |

| Supplier | Purity | Price Range (USD/g) |

|---|---|---|

| MolPort | >95% | 300–500 |

| Fujifilm Wako | >98% | 450–700 |

| Parchem | >90% | 250–400 |

Prices reflect research-scale quantities (1–10 g); bulk pricing unavailable.

Future Research Directions

-

Pharmacological profiling: Screen against kinase panels and viral proteases to identify lead applications .

-

Formulation studies: Develop nanocrystalline or lipid-based delivery systems to overcome solubility limitations.

-

Structural analogs: Explore replacing cyclopropane with spirocyclic or bicycloalkyl groups to modulate pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume